molecular formula C15H16N4O8 B12387142 5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide

5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide

Cat. No.: B12387142
M. Wt: 380.31 g/mol
InChI Key: FWFARJQDNUCDBL-UHFFFAOYSA-N
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Description

5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide is a complex organic compound belonging to the class of nitrofurans Nitrofurans are characterized by the presence of a furan ring with a nitro group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide typically involves multiple steps, starting with the nitration of furan derivatives. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can be further modified through various chemical reactions to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide, while oxidation can produce nitroso derivatives.

Scientific Research Applications

5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal properties. Nitrofurans are known for their broad-spectrum antimicrobial activity.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide involves the interaction of the nitro group with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components . This mechanism is similar to other nitrofuran compounds, which target bacterial enzymes and disrupt essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitrofuran-2-carboxylic acid
  • 5-nitrofuran-2-carbaldehyde
  • 5-nitrofuran-2-yl methylene hydrazine

Uniqueness

5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide is unique due to its specific structure, which includes both nitrofuran and carboxamide functional groups. This combination enhances its potential biological activity and allows for diverse chemical modifications. Compared to other similar compounds, it offers a broader range of applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C15H16N4O8

Molecular Weight

380.31 g/mol

IUPAC Name

5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide

InChI

InChI=1S/C15H16N4O8/c20-14(10-4-6-12(26-10)18(22)23)16-8-2-1-3-9-17-15(21)11-5-7-13(27-11)19(24)25/h4-7H,1-3,8-9H2,(H,16,20)(H,17,21)

InChI Key

FWFARJQDNUCDBL-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)NCCCCCNC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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